

Comparative Analysis of (1H-Indazol-3-YL)methylamine Derivatives in Preclinical Studies

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Compound of Interest

Compound Name: (1H-Indazol-3-YL)methylamine
hydrochloride

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various derivatives of (1H-Indazol-3-YL)methylamine. Due to a lack of specific published studies on **(1H-Indazol-3-YL)methylamine hydrochloride**, this guide focuses on the performance of structurally related indazole compounds, with supporting data from in vitro experiments.

The indazole scaffold is a prominent feature in many compounds with a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.^{[1][2][3]} This guide synthesizes available data to offer a comparative perspective on the efficacy and mechanisms of action of various indazole derivatives.

Antitumor Activity of Indazole Derivatives

A significant body of research has focused on the potential of indazole derivatives as anticancer agents.^{[1][3][4]} These compounds have been shown to inhibit various cancer cell lines through different mechanisms of action.

In Vitro Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for selected indazole derivatives against various human cancer cell lines. These values are crucial

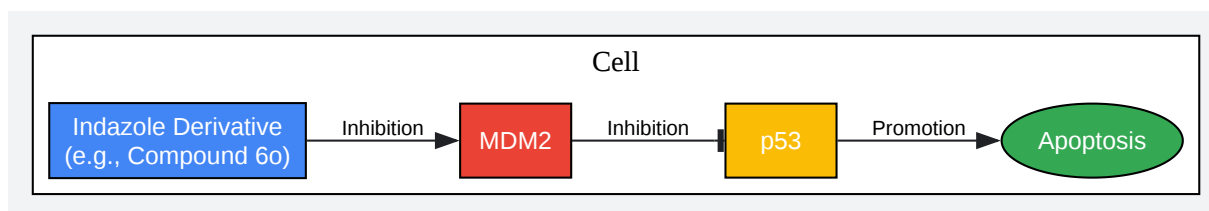
indicators of a compound's potency.

Compound	A549 (Lung) IC50 (μM)	K562 (Leukemia) IC50 (μM)	PC-3 (Prostate) IC50 (μM)	Hep-G2 (Hepatoma) IC50 (μM)	HEK-293 (Normal) IC50 (μM)	Reference
Compound 6o	>40	5.15	>40	>40	33.2	[1][3][4]
Compound 5k	>40	10.21	>40	3.32	5.21	[1]
5-Fluorouracil	18.23	25.12	20.45	15.89	-	[3]

Note: 5-Fluorouracil is included as a positive control, a commonly used chemotherapy drug.[3] Compound 6o demonstrated notable selectivity for the K562 cancer cell line over the normal HEK-293 cell line.[1][3][4] In contrast, compound 5k, while effective against Hep-G2, also showed high toxicity to normal cells.[1]

Mechanism of Action: p53/MDM2 Pathway

Some indazole derivatives exert their anticancer effects by modulating key signaling pathways. For instance, compound 6o has been shown to induce apoptosis and affect the cell cycle in K562 cells, potentially by inhibiting Bcl2 family members and targeting the p53/MDM2 pathway.[1][3][4] The p53 protein is a critical tumor suppressor, and its interaction with MDM2 is a key regulatory point in cell survival and apoptosis.[1]



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Caption: Simplified signaling pathway of p53/MDM2 inhibition by an indazole derivative.

Antifungal Activity of Indazole-3-Carboxamide Derivatives

In addition to anticancer properties, certain indazole derivatives have demonstrated antifungal activity. The following table presents the zone of inhibition for various indazole-3-carboxamide derivatives against two fungal strains.

Compound	Zone of Inhibition (mm) - <i>Aspergillus niger</i>	Zone of Inhibition (mm) - <i>Helminthosporium oryzae</i>	Reference
4a	12	13	[5]
4b	10	11	[5]
4c	10	12	[5]
4d	09	11	[5]
Griseofulvin	-	-	[5]

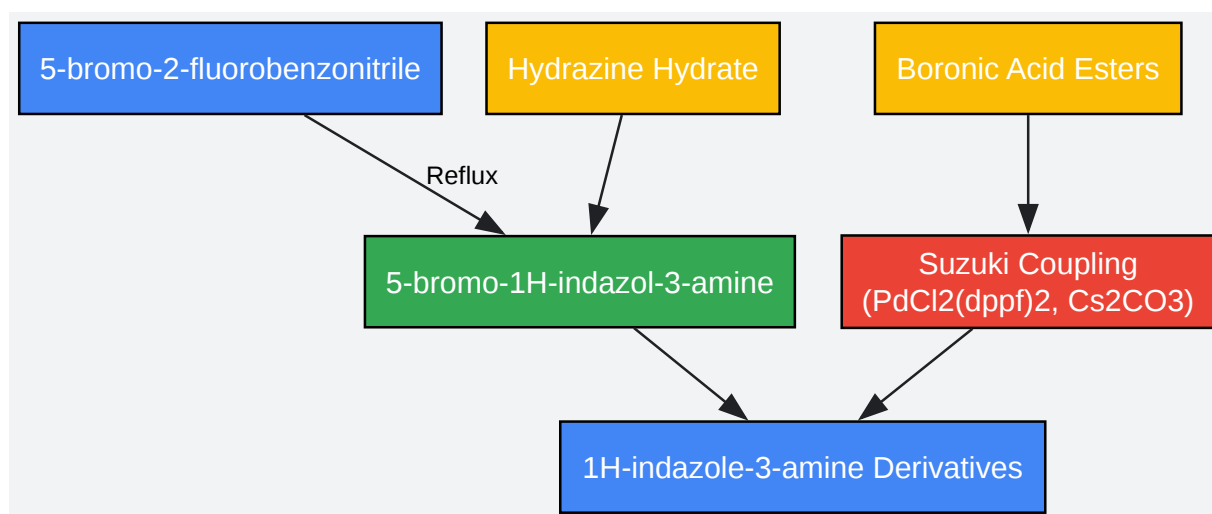
Note: Griseofulvin is mentioned as a reference antifungal drug.[\[5\]](#)

Experimental Protocols

The data presented in this guide is based on established experimental methodologies.

Synthesis of Indazole Derivatives

A general synthetic route for 1H-indazole-3-amine derivatives starts with 5-bromo-2-fluorobenzonitrile. This undergoes reflux with hydrazine hydrate to form 5-bromo-1H-indazol-3-amine. Subsequent Suzuki coupling with various boronic acid esters yields the desired products.[\[1\]](#)



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Caption: General workflow for the synthesis of 1H-indazole-3-amine derivatives.

In Vitro Anti-Proliferative Activity Assay (MTT Assay)

The antitumor activity of the synthesized compounds was evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.^{[1][3]}

- Cell Seeding: Human cancer cell lines (A549, K562, PC-3, Hep-G2) and normal human embryonic kidney cells (HEK-293) were seeded in 96-well plates.^{[1][3]}
- Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated.
- MTT Addition: MTT solution was added to each well, and the plates were further incubated.
- Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.
- IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.

Antifungal Activity Assay (Zone of Inhibition)

The antifungal activity was determined by the zone of inhibition method.[5]

- Culture Preparation: Fungal strains (*Aspergillus niger*, *Helminthosporium oryzae*) were cultured on an appropriate medium.
- Compound Application: Filter paper discs impregnated with the test compounds were placed on the agar surface.
- Incubation: The plates were incubated under conditions suitable for fungal growth.
- Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where fungal growth was inhibited, was measured in millimeters.

Conclusion

The available data suggests that indazole derivatives represent a versatile class of compounds with significant potential in drug discovery, particularly in the fields of oncology and mycology. While direct statistical analysis of **(1H-Indazol-3-YL)methylamine hydrochloride** is not currently available in published literature, the comparative data from related derivatives provide valuable insights for researchers. The promising activity and selectivity of certain derivatives, such as compound 6o, warrant further investigation and development. Future studies should aim to elucidate the structure-activity relationships further and evaluate the in vivo efficacy and safety of these promising compounds.

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